Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18155264
InChI: InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-4-5-12-7-6-11(10-17)9-13(12)16/h6-7,9,17H,4-5,8,10H2,1-3H3
SMILES:
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

CAS No.:

Cat. No.: VC18155264

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate -

Specification

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Standard InChI InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-4-5-12-7-6-11(10-17)9-13(12)16/h6-7,9,17H,4-5,8,10H2,1-3H3
Standard InChI Key AOYQRPUFNDHYCR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate, reflects its bicyclic quinoline core fused with a partially saturated dihydro ring. Key structural elements include:

  • Quinoline scaffold: A 10-membered bicyclic system comprising a benzene ring fused to a pyridine moiety.

  • Hydroxymethyl group: Positioned at the 7th carbon, enhancing hydrophilicity and enabling further functionalization.

  • Tert-butyl carbamate: A bulky protecting group at the 1st nitrogen, improving steric hindrance and stability .

The canonical SMILES representation, CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)CO, and InChIKey AOYQRPUFNDHYCR-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₃PubChem
Molecular Weight263.33 g/molVulcanChem
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLikely polar aprotic solventsInferred

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step protocols emphasizing regioselective functionalization and protection-deprotection strategies:

  • Core Formation: Cyclocondensation of substituted anilines with carbonyl compounds under acidic conditions generates the dihydroquinoline backbone.

  • Hydroxymethyl Introduction: Electrophilic aromatic substitution or directed ortho-metalation installs the hydroxymethyl group at C7.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane/triethylamine affords the final product .

A representative procedure from Ambeed (2020) reports a 40% yield using Boc protection of a tetrahydroquinolin-7-ol precursor, followed by NaOH-mediated deprotection and purification via chromatography .

Table 2: Key Synthetic Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, 45°C, 48h40%
DeprotectionNaOH (2M), MeOH, 60°C, 16h-
PurificationFlash chromatography (EtOAc/hexane)-

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

  • Hydroxymethyl Group: Susceptible to oxidation (→ carboxylic acid) or esterification.

  • Carbamate: Cleavable under acidic (TFA) or basic conditions, regenerating the secondary amine.

  • Aromatic System: Participates in electrophilic substitutions, particularly at electron-rich positions .

Research Applications and Case Studies

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its Boc group enables selective deprotection during multi-step syntheses, as seen in ruthenium-catalyzed asymmetric hydrogenations of related dihydroquinolines .

Material Science

Incorporation into polymers improves thermal stability. For example, tert-butyl carbamates enhance the glass transition temperatures (Tg) of polyamides by 20–30°C.

Table 3: Case Studies in Catalysis

StudyApplicationOutcome
Asymmetric Hydrogenation Synthesis of fluorinated alcohols99% ee, 96% yield
Pd-Catalyzed Coupling Cross-coupling reactions85–92% yield

Challenges and Future Directions

Synthetic Optimization

Current yields (≤40%) necessitate improved catalysts or flow chemistry approaches. Microwave-assisted synthesis could reduce reaction times from 48h to <6h .

Biological Profiling

In vitro screening against cancer cell lines (e.g., MCF-7, A549) and microbial strains (e.g., S. aureus, E. coli) is critical to unlock therapeutic potential.

Computational Modeling

Docking studies with EGFR or DNA gyrase may rationalize structure-activity relationships, guiding derivative design .

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